异恶唑-4-羧酸甲酯

描述

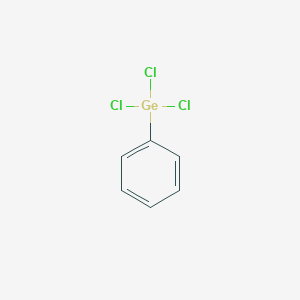

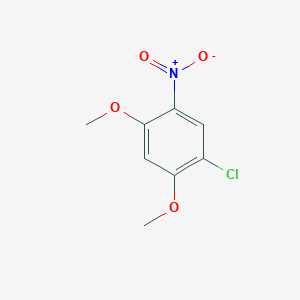

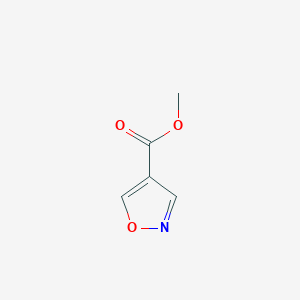

Isoxazole-4-carboxylic acid methyl ester is a compound with the molecular formula C5H5NO3 and a molecular weight of 127.1 .

Molecular Structure Analysis

The Inchi Code for Isoxazole-4-carboxylic acid methyl ester is 1S/C5H5NO3/c1-8-5(7)4-2-6-9-3-4/h2-3H,1H3 . The Inchi Key is LBBXBTTYJMXYIA-UHFFFAOYSA-N .Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives have shown promising antitubercular activity .Physical And Chemical Properties Analysis

Isoxazole-4-carboxylic acid methyl ester is a white solid . Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .科学研究应用

Drug Discovery and Development

Isoxazole rings are a common feature in many drugs due to their diverse biological activities. The isoxazole-4-carboxylic acid methyl ester can serve as a precursor for synthesizing various pharmacologically active compounds. For instance, it can be transformed into derivatives that act as antibiotics , GABAA receptor agonists , neurotoxins , COX2 inhibitors , and immunosuppressant agents .

Anticancer Research

Functionalized isoxazole scaffolds, such as those derived from isoxazole-4-carboxylic acid methyl ester, have shown potential in anticancer research. They can inhibit histone deacetylases (HDACs), which are crucial in the regulation of gene expression and are often dysregulated in cancer cells .

Antimicrobial and Antibacterial Agents

Isoxazole derivatives exhibit significant antimicrobial and antibacterial activities. The isoxazole-4-carboxylic acid methyl ester can be used to create compounds that target a variety of bacterial strains, contributing to the development of new antibiotics in an era of increasing antibiotic resistance .

Antitubercular Agents

Recent studies have highlighted the efficacy of isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. These compounds have shown potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis .

Synthetic Methodology Development

Isoxazole-4-carboxylic acid methyl ester is also valuable in the development of metal-free synthetic routes for isoxazole synthesis. This is particularly important for creating eco-friendly and cost-effective synthetic strategies, avoiding the disadvantages associated with metal-catalyzed reactions such as toxicity and environmental harm .

Nanocatalysis and Drug Delivery

The compound’s derivatives are being explored in the field of nanocatalysis and drug delivery systems. Their unique chemical structure allows them to be used in the design of nanocarriers for targeted drug delivery, enhancing the efficacy and reducing the side effects of therapeutic agents .

未来方向

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its significance, it is always imperative to develop new eco-friendly synthetic strategies . This presents a new chemotype having potential to be translated into an alternate anti-Mtb agent .

作用机制

Target of Action

Isoxazole-4-carboxylic acid methyl ester and its derivatives have been identified as promising antitubercular agents . The primary target of these compounds is Mycobacterium tuberculosis (Mtb) , the causative agent of Tuberculosis (TB) .

Mode of Action

It is known that the compound interacts with mtb, leading to significant inhibition of the bacteria’s growth . The compound’s effectiveness is enhanced when it contains a halogen moiety (non-polar group) at m-/p- position and a methoxy group at o- position .

Biochemical Pathways

The compound’s potent antitubercular activity suggests it likely interferes with essential biochemical pathways in mtb .

Pharmacokinetics

The compound’s potent in vitro activity against mtb suggests it may have favorable pharmacokinetic properties that allow it to reach and act on its target effectively .

Result of Action

The primary result of Isoxazole-4-carboxylic acid methyl ester’s action is the inhibition of Mtb growth . This leads to a decrease in the bacterial population, thereby helping to control the spread and severity of TB .

Action Environment

The action of Isoxazole-4-carboxylic acid methyl ester can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Moreover, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . This suggests that exposure to light could potentially affect the compound’s stability and efficacy .

属性

IUPAC Name |

methyl 1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-8-5(7)4-2-6-9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBXBTTYJMXYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CON=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436830 | |

| Record name | ISOXAZOLE-4-CARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoxazole-4-carboxylic acid methyl ester | |

CAS RN |

15166-81-1 | |

| Record name | ISOXAZOLE-4-CARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。